molecular formula C9H6ClFO2 B1365468 4-Chloro-2-fluorocinnamic acid CAS No. 202982-65-8

4-Chloro-2-fluorocinnamic acid

Cat. No. B1365468
M. Wt: 200.59 g/mol
InChI Key: FVLPOWWRHAOKMT-DUXPYHPUSA-N
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Description

4-Chloro-2-fluorocinnamic acid is a chemical compound with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.6 g/mol . It is predominantly trans .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorocinnamic acid consists of a benzene ring substituted with a chlorine atom and a fluorine atom, and a propenoic acid group . The exact spatial configuration can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorocinnamic acid is a solid at room temperature . It has a melting point of approximately 215 °C . More detailed physical and chemical properties can be obtained from specialized chemical databases .

Scientific Research Applications

Bioaugmentation in Treating 4-Fluorocinnamic Acid

Research by Amorim et al. (2013) highlights the use of a rotating biological contactor for treating shock loadings of 4-fluorocinnamic acid (4-FCA). The study demonstrates the accumulation of 4-fluorobenzoate (4-FBA) as an intermediate and the recovery of a degrading bacterium from the biofilm, indicating the role of bioaugmentation in handling fluorinated compounds in waste streams (Amorim, Duque, Afonso, & Castro, 2013).

Aerobic Biotransformation

The aerobic biotransformation of 4-fluorocinnamic acid into 4-fluorobenzoic acid using non-acclimated industrial activated sludge was studied by Freitas dos Santos et al. (2004). This research is vital for understanding the biotransformation reactions of FCA in wastewater treatment plants, contributing to better management of waste streams containing this compound (Freitas dos Santos et al., 2004).

Chemical Synthesis

Si (2004) focused on the synthesis of methyl 4-fluorocinnamate, a compound used in asymmetric dihydroxylation and aminohydroxylation, by esterification of 4-fluorocinnamic acid. The study presents a cost-efficient method with potential applications in the preparation of chiral medicinal materials (Si, 2004).

Biodegradation Monitoring

Creaser et al. (2002) investigated the biodegradation of 4-fluorocinnamic acid and its monitoring through membrane inlet mass spectrometry. This technique provides an alternative to traditional chromatographic methods, facilitating the monitoring of semi-volatile organic compounds' biodegradation (Creaser, Santos, Lamarca, New, & Wolff, 2002).

Complete Biodegradation by Bacterial Consortium

Hasan et al. (2010) presented a study where a consortium of bacterial strains utilized 4-fluorocinnamic acid for growth under aerobic conditions. This research provides insights into the biochemical pathways involved in the complete mineralization of 4-fluorocinnamic acid (Hasan, Ferreira, Koetsier, Arif, & Janssen, 2010).

MALDI Mass Spectrometry Application

Calvano et al. (2016) explored the use of 4-chloro-α-cyanocinnamic acid as a matrix for cyanocobalamin detection in foodstuffs by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This study highlights the role of 4-chloro-α-cyanocinnamic acid in improving the sensitivity and specificity of MALDI MS for foodstuff analysis, providing a foundation for its application in qualitative analysis (Calvano, Ventura, Palmisano, & Cataldi, 2016).

Solid-Phase Synthesis of Heterocyclic Scaffolds

Křupková et al. (2013) discussed the utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block in solid-phase synthesis for creating various heterocyclic scaffolds. This research provides insights into the versatility of such compounds in drug discovery and the synthesis of diverse libraries of nitrogenous heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorometric Analysis in Biological Studies

Welschmeyer (1994) explored a fluorometric method for analyzing chlorophyll a in the presence of chlorophyll b and pheopigments, demonstrating the potential use of chloro-fluoro compounds in sensitive biological assays (Welschmeyer, 1994).

Enhanced Performance of MALDI Matrices

Wiangnon and Cramer (2015) investigated the performance of 4-chloro-α-cyanocinnamic acid in MALDI MS, emphasizing its role in improving the analytical performance of MALDI matrices for high-sensitivity mass spectrometry (Wiangnon & Cramer, 2015).

Safety And Hazards

4-Chloro-2-fluorocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPOWWRHAOKMT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230994
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorocinnamic acid

CAS RN

312693-55-3, 202982-65-8
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Chloro-2-fluorocinnamic acid, predominantly trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Kuo, JJ Shie, JM Fang, GR Yen, JTA Hsu… - Bioorganic & medicinal …, 2008 - Elsevier
… Compound 9e was prepared by following the procedure to prepare 9a, except using 4-chloro-2-fluorocinnamic acid (yield: 50%). White foam; TLC (MeOH/CH 2 Cl 2 , 1:19) R f …
Number of citations: 107 www.sciencedirect.com

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